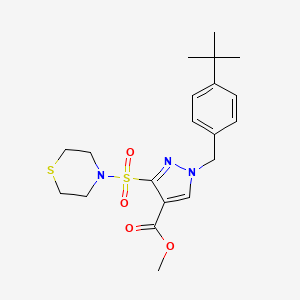

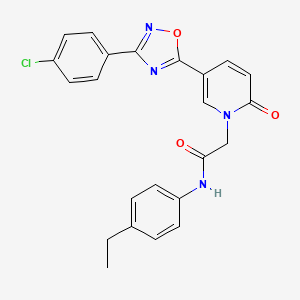

methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate" is a derivative of 1H-pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives can be achieved through various methods. One such method involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, catalyzed by 1,3,5-Tris(hydrogensulfato) benzene (THSB), as described in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This process offers advantages such as high yields, simplicity, and eco-friendly conditions .

Another approach to synthesizing pyrazole derivatives includes the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate. This method has been used to prepare various 3,5-diaryl-1H-pyrazoles, confirming their structures through spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit interesting features such as tautomerism. For instance, the X-ray structure of a related compound, 3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole, revealed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds . These structural characteristics are crucial for understanding the chemical behavior and potential interactions of the compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric hindrance, affecting the compound's solubility and melting point. Intermolecular hydrogen bonding, as observed in related compounds, can affect the compound's boiling point and state at room temperature . The specific physical and chemical properties of "methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate" would need to be determined experimentally, as they are not provided in the current data set.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized through a process involving nucleophilic aromatic displacement and a solvent-free approach. This synthesis method allowed for the creation of compounds exhibiting significant antitumor activity against various human tumor cell lines, highlighting the potential of these compounds in cancer treatment (Abonía et al., 2011).

Catalytic Applications in Organic Synthesis

Research on ionic liquids such as 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH) has shown its efficiency as a catalyst for synthesizing a variety of organic compounds, including pyrazole derivatives. These reactions are characterized by their high yield, rapid completion, and avoidance of organic solvents, marking a greener and more efficient method for producing complex organic molecules (Ranu et al., 2008).

Antioxidant Activity

The synthesis of pyranopyrazoles using an imidazole-based ionic liquid as a catalyst has been explored for its environmental friendliness and operational simplicity. These synthesized compounds demonstrated higher antioxidant activity compared to traditional antioxidants like vitamin E and ascorbic acid, suggesting their potential utility in developing new antioxidant therapies (Aliabadi & Mahmoodi, 2016).

Anti-Inflammatory and Antiviral Properties

Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds offer promising results without causing significant tissue damage, indicating potential for therapeutic application in various diseases (Küçükgüzel et al., 2013).

Insecticidal Activity

A series of new pyrazole amide derivatives were designed based on their structural similarity to known compounds, showing promising insecticidal activity against Helicoverpa armigera. This work underscores the role of these compounds in developing new insecticides with specific target sites (Deng et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-[(4-tert-butylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-20(2,3)16-7-5-15(6-8-16)13-22-14-17(19(24)27-4)18(21-22)29(25,26)23-9-11-28-12-10-23/h5-8,14H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCGZLRCYMVTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)